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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of
the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-
[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the
synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of
type 2 diabetes.[1][2] This document consolidates available data on its chemical and physical
properties, outlines standard experimental protocols for their determination, and visually
represents its synthetic pathway and role in drug development. The information presented is
intended to support research, development, and quality control activities involving this
important pharmaceutical intermediate.

Chemical Identity and Structure

The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a
tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine
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and iodine atoms.[3] Its specific stereocisomeric form is denoted by the (3S) configuration at the
chiral center of the tetrahydrofuran ring.[3]

e |[UPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyllphenoxy]oxolane[4]
e CAS Number: 915095-94-2[5]
o Other Names: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the Empagliflozin
intermediate 915095-94-2, compiled from various sources. These parameters are fundamental
for its handling, formulation, and reaction monitoring.

Property Value Reference(s)
Molecular Formula C17H16CIIO2 [11[31[5]
Molecular Weight 414.66 g/mol [5]
Appearance White powder / Solid [4][6]
Boiling Point 476.0 = 45.0 °C (Predicted) [417
Density 1.578 + 0.06 g/cms3 (at 20°C) [11[7]
Polar Surface Area (PSA) 18.46 A2 [4]
LogP (Octanol-Water Partition

Coefficient) 4703 ]
Storage Conditions 2-8°C, protect from light [1][7]
Purity >99% [1]
Melting Point Not Available [11[7]
Flash Point Not Available [11[7]
Solubility Not Available [7]
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Experimental Protocols

While specific, detailed experimental protocols for this intermediate are not publicly available,
this section outlines standard methodologies used in pharmaceutical development for
characterizing such compounds.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[6]

Objective: To separate the main compound from any impurities, starting materials, or by-
products and to quantify its purity.

 Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-
phase column (e.g., 4.6 mm x 250 mm, 5 um), an autosampler, and data acquisition

software.

o Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in
water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to
achieve good separation.

o Sample Preparation: A known concentration of the intermediate is accurately weighed and
dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further
diluted to a working concentration.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

o

[¢]

Injection Volume: 10 pL

[¢]

Column Temperature: 25°C

[e]

Detection Wavelength: Determined by the UV absorbance maximum of the compound
(typically scanned using a photodiode array detector).
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e Analysis: The chromatogram of the sample is recorded. Purity is calculated based on the
area percentage of the main peak relative to the total peak area.

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized
intermediate. The characterization by *H NMR and 3C NMR is a common practice for such
compounds.[8]

Objective: To elucidate the molecular structure by analyzing the chemical environment of
hydrogen (*H) and carbon (33C) atoms.

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Standard pulse sequences are used to acquire *H and 13C NMR spectra.
Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural
assignment.

e Analysis: The chemical shifts (8), coupling constants (J), and integration values of the peaks
in the *H spectrum, along with the chemical shifts in the 13C spectrum, are analyzed to
confirm the presence of all functional groups and their connectivity, matching the expected
structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.

Melting Point Determination

Although not reported in the available literature, the melting point is a fundamental property
indicating purity.

Objective: To determine the temperature range over which the solid intermediate transitions to
a liquid.

¢ Instrumentation: A digital melting point apparatus.
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e Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The
tube is placed in the apparatus, and the temperature is gradually increased.

e Analysis: The temperature at which the substance first begins to melt and the temperature at
which it becomes completely liquid are recorded as the melting range. A sharp melting range

is indicative of high purity.

Synthesis and Role in Drug Development

The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block
for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its
structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.

The following diagram illustrates a generalized synthetic workflow for obtaining the
intermediate.

Simplified Synthesis Workflow for Intermediate 915095-94-2

Starting Materials

Final Product

Reaction Steps

SEhEReElsREEEWIN  Intermediate Ketone | :
(Coupling) g Reduction

2-Chloro-5-iodobenzoic acid
(3S)-3-[4-[(2-Chloro-5-iodophenyl)
methyl]phenoxy]tetrahydro-furan
(CAS 915095-94-2)

(S)-3-Hydroxytetrahydrofuran

Click to download full resolution via product page
Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.

The primary role of this intermediate is to be further processed to create Empagliflozin.
Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the
kidneys.[11][12] This inhibition reduces the reabsorption of glucose from the filtrate back into
the blood, leading to increased urinary glucose excretion and consequently lowering blood

glucose levels in patients with type 2 diabetes.[11]
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The logical relationship from the intermediate to the final therapeutic action is depicted below.

Role of Intermediate in Empagliflozin's Mechanism of Action

Intermediate
915095-94-2

s a precursor for

Chemical Synthesis
(e.g., Glycosylation)

Empagliflozin (API)

selectively

Increased Urinary
Glucose Excretion

Lowered Blood Glucose

Treatment of
Type 2 Diabetes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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